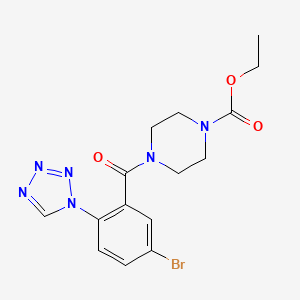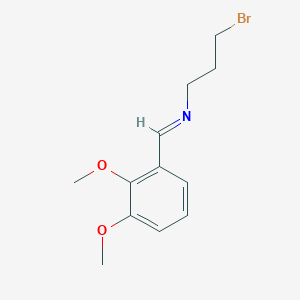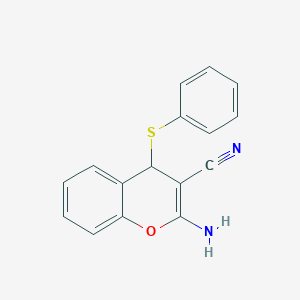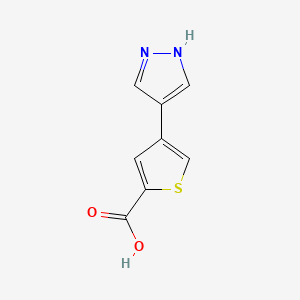![molecular formula C12H13FN6O B15173523 [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone typically involves the reaction of 5-fluoro-2-nitroaniline with sodium azide to form the tetrazole ring. This is followed by the reduction of the nitro group to an amine, which is then reacted with piperazine and formaldehyde to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antibacterial and antifungal agent. Its ability to inhibit enzymes involved in bacterial and fungal metabolism makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specialized functions.
Mecanismo De Acción
The mechanism of action of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria and fungi, leading to their death. Additionally, the compound can interact with receptors in biological systems, modulating their activity and producing therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone
- 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides
Uniqueness
What sets [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone apart from similar compounds is its specific combination of a tetrazole ring and a piperazine moiety. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential applications in various fields. Additionally, the presence of the fluorine atom can improve the compound’s stability and bioavailability, making it more effective in biological systems.
Propiedades
Fórmula molecular |
C12H13FN6O |
|---|---|
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H13FN6O/c13-9-1-2-11(19-8-15-16-17-19)10(7-9)12(20)18-5-3-14-4-6-18/h1-2,7-8,14H,3-6H2 |
Clave InChI |
VYBAJXZQEWXQOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)


![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)

![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)

![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)


